1-Chloro-3-(3-chloropropoxy)benzene
Description
1-Chloro-3-(3-chloropropoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a 3-chloropropoxy group (-O-CH₂CH₂CH₂Cl) at position 3. The 3-chloropropoxy substituent introduces both ether and alkyl chloride functionalities, making the compound a versatile intermediate in organic synthesis. Such halogenated ethers are critical in pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex heterocycles or functionalized polymers .
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-3-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
InChI Key |
CDNYINFOKHHMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length vs. Rigidity: The linear 3-chloropropoxy group in the target compound offers flexibility compared to the rigid phenoxy group in 1-chloro-3-(4-chlorophenoxy)benzene .
- Symmetry : 1,4-Bis(3-chloropropoxy)benzene’s symmetry may enhance crystallinity, as evidenced by its resolved crystal structure and intermolecular interactions .
Key Observations :
- Catalyst Efficiency : B(C₆F₅)₃ enables high-yield hydrochlorination of alkenes/alkynes, as seen in .
- Solvent Systems : Polar aprotic solvents (e.g., acetone) and bases (K₂CO₃) are preferred for etherification reactions .
Spectroscopic Data
Comparative NMR and IR data highlight electronic environments:
Key Observations :
- Alkoxy Chain Signals : Protons on the 3-chloropropoxy group (e.g., δ 2.21–4.06 in ) resonate downfield due to electronegative Cl and O atoms.
- Branching Effects : Branched substituents (e.g., 2-chloro-2-methylpropyl in ) may split NMR signals due to diastereotopic protons.
Environmental and Regulatory Profiles
Halogenated aromatics often face regulatory scrutiny due to persistence and toxicity:
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